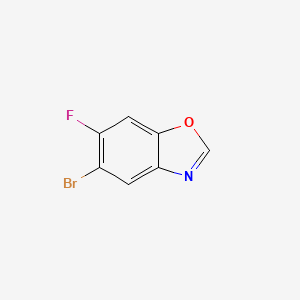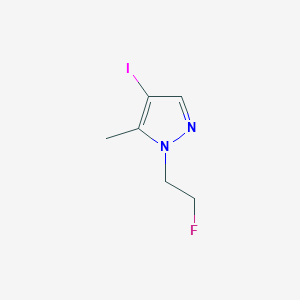
4-tert-Butyl-2,6-diiodoaniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
4-tert-Butyl-2,6-diiodoaniline and its derivatives have been explored extensively in chemical synthesis. For example, a study by Balaban et al. (2004) details the synthesis of a weak nucleophilic base analogous to 2,6-di-tert-butylpyridine. The synthesis uses a two-stage process via the corresponding pyrylium salt, demonstrating the compound's versatility in organic syntheses and its ability to substitute nonnucleophilic bases (Balaban et al., 2004).
Oxidation Processes
Shimizu et al. (1990) investigated the oxidation of 2,6-di-tert-butyl-4-methylphenol using hydrogen peroxide in the presence of heteropolyacids. The study highlights the potential of tert-butyl derivatives in oxidation reactions, which is relevant for understanding the reactivity of similar compounds like this compound (Shimizu et al., 1990).
Nitrosation Reactions
The work by Hoefnagel and Wepster (1989) on the para-nitrosation of primary and secondary amines in aqueous solution includes compounds like 2,6-di-tert-butylaniline. These studies provide insights into nitrosation mechanisms, which could be applicable to the study of this compound derivatives (Hoefnagel & Wepster, 1989).
Material Science and Polymer Chemistry
In the field of material science, Chern and Tsai (2008) synthesized a series of polyimides containing tert-butyl side groups, highlighting the importance of tert-butyl derivatives in developing materials with specific properties like low dielectric constants and high thermal stability. This research suggests potential applications for similar tert-butyl compounds in advanced material sciences (Chern & Tsai, 2008).
Catalysis and Asymmetric Synthesis
Ellman et al. (2002) described the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, demonstrating the tert-butyl group's role in activating imines for the addition of various nucleophiles. This study underscores the potential of tert-butyl derivatives in facilitating asymmetric synthesis processes (Ellman, Owens, & Tang, 2002).
Environmental Science and Toxicology
Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants like 2,6-di-tert-butyl-4-methylphenol. Such studies are crucial for understanding the environmental impact and safety profiles of similar compounds, including this compound derivatives (Liu & Mabury, 2020).
Eigenschaften
IUPAC Name |
4-tert-butyl-2,6-diiodoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I2N/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXNVVQKOWUUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570106 | |
| Record name | 4-tert-Butyl-2,6-diiodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173282-39-8 | |
| Record name | 4-tert-Butyl-2,6-diiodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



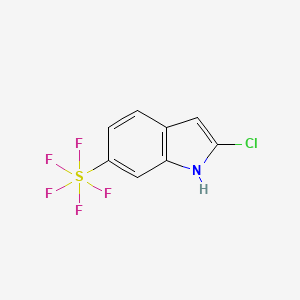



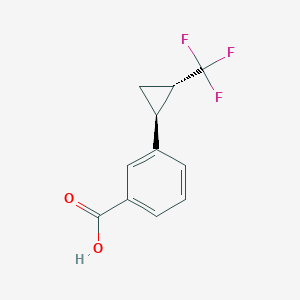
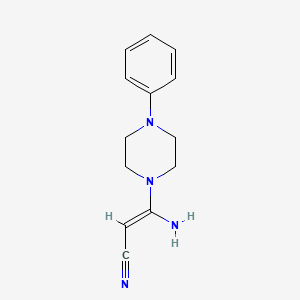
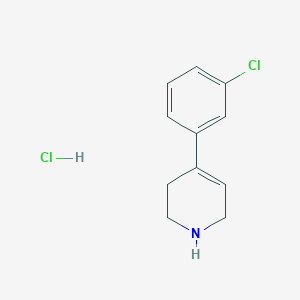
![[4-(2,2-Difluoroethoxy)-2-methylphenyl]amine hydrochloride](/img/structure/B3031092.png)
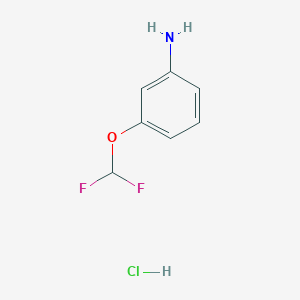
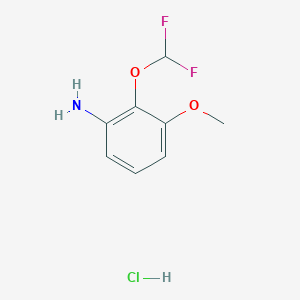
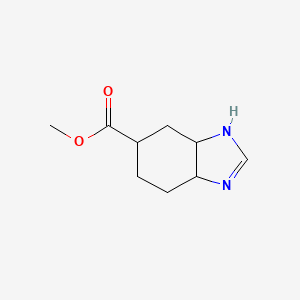
![1-[(3-Methylphenoxy)acetyl]piperazine](/img/structure/B3031099.png)
